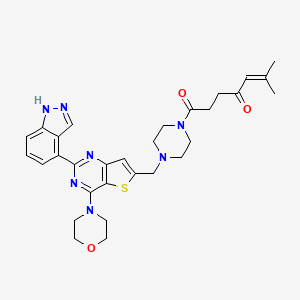

CNX-1351

Übersicht

Beschreibung

CNX-1351 ist ein potenter und Isoform-selektiver, zielgerichteter kovalenter Inhibitor der Phosphatidylinositol-3-Kinase Alpha (PI3Kα). Es hat sich in der Krebstherapie als vielversprechend erwiesen, da es PI3Kα selektiv hemmen kann, welches eine entscheidende Rolle beim Zellwachstum, der Proliferation und dem Überleben spielt .

Wissenschaftliche Forschungsanwendungen

CNX-1351 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Wirkmechanismus

Target of Action

This compound, also known as 1-[4-[[2-(1H-indazol-4-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl]piperazin-1-yl]-6-methylhept-5-ene-1,4-dione, is a potent and selective inhibitor of PI3Kα . PI3Kα is a lipid kinase that plays a crucial role in cell growth, proliferation, and survival .

Mode of Action

This compound interacts with PI3Kα in a covalent manner, leading to the inhibition of PI3Kα signaling in cells . This interaction results in prolonged inhibition, consistent with a covalent mechanism of action . This compound also bonds to p110α, a subunit of PI3Kα .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K/Akt/mTOR pathway . By inhibiting PI3Kα, this compound reduces the phosphorylation of Akt, a key protein in this pathway . This leads to a decrease in cell proliferation and an increase in apoptosis .

Pharmacokinetics

Covalent inhibitors often exhibit prolonged target engagement, which can enhance their bioavailability and therapeutic effect .

Result of Action

This compound has been shown to inhibit the growth of cells dependent on PI3Kα . It induces G2/M cell cycle arrest and apoptosis, leading to a decrease in cell proliferation . Additionally, this compound enhances the anti-cancer effects of other drugs, such as the PARP inhibitor rucaparib phosphate, in cervical cancer cells .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the cellular environment, including the presence of other signaling molecules and the specific genetic makeup of the cancer cells, can impact the compound’s action . .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

CNX-1351 interacts with the PI3Kα enzyme, inhibiting its activity . This interaction is crucial in biochemical reactions, particularly in the PI3K/Akt signaling pathway, which is often deregulated in various types of tumors . The nature of this interaction is covalent, meaning this compound forms a chemical bond with PI3Kα, leading to the inhibition of the enzyme .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the PI3K/Akt signaling pathway, which plays a critical role in cell survival, growth, and proliferation . This compound can also impact gene expression and cellular metabolism, as the PI3K/Akt pathway is involved in these processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the PI3Kα enzyme, inhibiting its activity . This inhibition disrupts the PI3K/Akt signaling pathway, leading to changes in gene expression and cellular metabolism . The binding of this compound to PI3Kα is covalent, which means it forms a stable chemical bond, leading to a long-lasting inhibition of the enzyme .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. It has been shown to have a potent antiproliferative effect on PI3Kα-dependent cancer cell lines

Metabolic Pathways

This compound is involved in the PI3K/Akt signaling pathway . This pathway is a part of the cellular response to growth factors and is involved in processes such as cell survival, growth, and proliferation .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von CNX-1351 umfasst mehrere Schritte, darunter die Bildung des Thieno[3,2-d]pyrimidin-Kerns, gefolgt von der Einführung verschiedener funktioneller Gruppen, um die endgültige Struktur zu erreichen. Die wichtigsten Schritte umfassen:

Bildung des Thieno[3,2-d]pyrimidin-Kerns: Dies wird typischerweise durch eine Cyclisierungsreaktion erreicht, die ein Thiophenderivat und einen geeigneten stickstoffhaltigen Vorläufer beinhaltet.

Funktionalisierung: Einführung der Indazol- und Morpholingruppen durch nucleophile Substitutionsreaktionen.

Endgültige Montage: Kopplung des funktionalisierten Thieno[3,2-d]pyrimidins mit einem Piperazinderivat, um die endgültige Verbindung zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound würde wahrscheinlich die Optimierung des Synthesewegs beinhalten, um Ausbeute und Reinheit zu maximieren und gleichzeitig Kosten und Umweltauswirkungen zu minimieren. Dies könnte die Verwendung von kontinuierlichen Fließreaktoren für wichtige Schritte sowie fortschrittliche Reinigungstechniken wie Hochleistungsflüssigkeitschromatographie (HPLC) umfassen, um sicherzustellen, dass das Endprodukt strengen Qualitätsstandards entspricht .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt hauptsächlich kovalenten Bindungsreaktionen mit seinem Zielenzym PI3Kα. Dies beinhaltet die Bildung einer kovalenten Bindung zwischen der Verbindung und einem bestimmten Cysteinrest im aktiven Zentrum des Enzyms .

Häufige Reagenzien und Bedingungen

Die wichtigsten Reagenzien, die an der Synthese von this compound beteiligt sind, umfassen Thiophenderivate, stickstoffhaltige Vorläufer, Indazol, Morpholin und Piperazinderivate. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, z. B. bei bestimmten Temperaturen und pH-Werten, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Hauptprodukte

Das Hauptprodukt der Reaktionen, die this compound beinhalten, ist die endgültige Verbindung selbst, die ein hochspezifischer Inhibitor von PI3Kα ist. Andere Produkte können verschiedene Zwischenprodukte umfassen, die während des Syntheseprozesses gebildet werden .

Wissenschaftliche Forschungsanwendungen

This compound hat verschiedene wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es kovalent an den Cysteinrest im aktiven Zentrum von PI3Kα bindet und so dessen Kinaseaktivität hemmt. Diese Hemmung stört den PI3Kα-Signalweg, was zu einer verringerten Zellproliferation und erhöhter Apoptose in Krebszellen führt. Die beteiligten molekularen Ziele und Pfade umfassen die PI3K/Akt/mTOR-Signalisierungsachse, die für das Zellwachstum und das Überleben entscheidend ist .

Analyse Chemischer Reaktionen

Types of Reactions

CNX-1351 primarily undergoes covalent binding reactions with its target enzyme, PI3Kα. This involves the formation of a covalent bond between the compound and a specific cysteine residue in the active site of the enzyme .

Common Reagents and Conditions

The key reagents involved in the synthesis of this compound include thiophene derivatives, nitrogen-containing precursors, indazole, morpholine, and piperazine derivatives. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yield and purity .

Major Products

The major product of the reactions involving this compound is the final compound itself, which is a highly selective inhibitor of PI3Kα. Other products may include various intermediates formed during the synthesis process .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Bimiralisib (PQR309): Ein pan-PI3K-Inhibitor, der mehrere Isoformen von PI3K angreift.

Alpelisib (BYL719): Ein selektiver PI3Kα-Inhibitor, der zur Behandlung von Brustkrebs eingesetzt wird.

Copanlisib (BAY 80-6946): Ein PI3K-Inhibitor mit Aktivität gegen sowohl PI3Kα als auch PI3Kδ.

Einzigartigkeit

CNX-1351 ist aufgrund seiner hohen Selektivität für PI3Kα einzigartig, wodurch Off-Target-Effekte minimiert und sein therapeutisches Potenzial verstärkt wird. Im Gegensatz zu pan-PI3K-Inhibitoren zielt this compound spezifisch auf die PI3Kα-Isoform ab, wodurch die Wahrscheinlichkeit von Nebenwirkungen, die mit der Hemmung anderer PI3K-Isoformen verbunden sind, verringert wird .

Eigenschaften

IUPAC Name |

1-[4-[[2-(1H-indazol-4-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl]piperazin-1-yl]-6-methylhept-5-ene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35N7O3S/c1-20(2)16-21(38)6-7-27(39)36-10-8-35(9-11-36)19-22-17-26-28(41-22)30(37-12-14-40-15-13-37)33-29(32-26)23-4-3-5-25-24(23)18-31-34-25/h3-5,16-18H,6-15,19H2,1-2H3,(H,31,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLNUPKDFXMWRFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)CCC(=O)N1CCN(CC1)CC2=CC3=C(S2)C(=NC(=N3)C4=C5C=NNC5=CC=C4)N6CCOCC6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35N7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

573.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

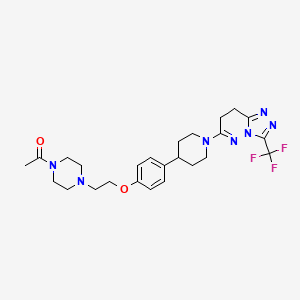

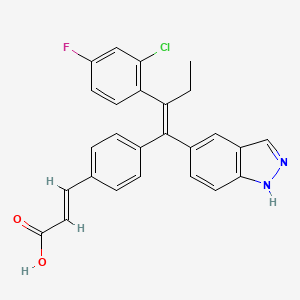

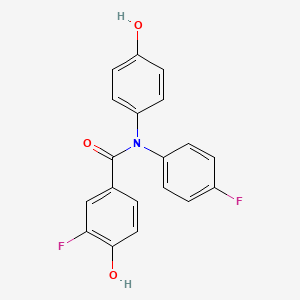

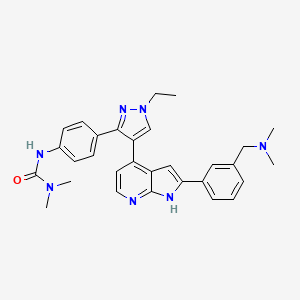

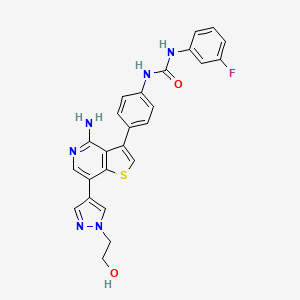

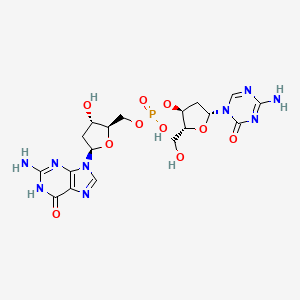

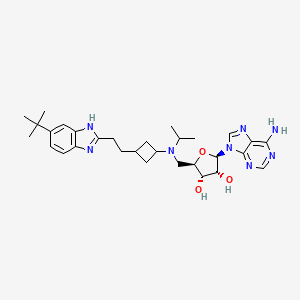

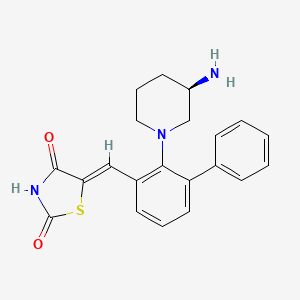

Feasible Synthetic Routes

Q1: What makes CNX-1351 a selective inhibitor of PI3Kα?

A: this compound achieves its selectivity by covalently modifying the cysteine residue at position 862 (C862) of PI3Kα. [] This cysteine residue is unique to the alpha isoform of PI3K and is not present in other isoforms like PI3Kβ, PI3Kγ, and PI3Kδ. This targeted covalent interaction ensures that this compound specifically inhibits PI3Kα while sparing other isoforms. []

Q2: How does the covalent binding of this compound impact its activity in biological systems?

A: The covalent nature of the interaction between this compound and PI3Kα leads to a prolonged duration of target occupancy. [] This sustained inhibition of PI3Kα has been demonstrated in in vivo studies using a covalent probe, CNX-1220, which specifically binds to PI3Kα. [] Furthermore, washout experiments in cancer cell lines harboring mutated, constitutively active PI3Kα demonstrated long-lasting inhibition of PI3Kα activity. [] This prolonged inhibitory effect distinguishes this compound from reversible inhibitors and underscores its potential for therapeutic applications.

Q3: What are the potential advantages of targeting a distal cysteine residue like Cys862 in PI3Kα for drug development?

A: Targeting distal cysteine residues like Cys862, located further away from the ATP-binding site, offers an opportunity to achieve greater selectivity. [] Traditional kinase inhibitors often target the ATP-binding pocket, which is highly conserved across different kinases. This can lead to off-target effects and reduced selectivity. By developing covalent inhibitors that target less conserved cysteine residues outside the ATP-binding site, researchers can design more specific and potentially safer drugs. [] This approach, as exemplified by this compound, holds promise for developing novel therapeutics with improved efficacy and fewer side effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-O-(19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl) 1-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] butanedioate](/img/structure/B612184.png)

![(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride](/img/structure/B612201.png)